molecular formula C25H33N5S B597141 N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea CAS No. 1222966-36-0

N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea

Cat. No.: B597141
CAS No.: 1222966-36-0
M. Wt: 435.634
InChI Key: AEPMVHRJTABIAB-KHWIFYOGSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes (cm⁻¹):

  • ν(N–H) : 3157–3180 (thiourea NH stretch).
  • ν(C=S) : 1537–1488 (thiourea C=S stretch).
  • ν(C–N) : 1225–1259 (quinoline and pyrrolidine C–N vibrations).

NMR Spectroscopy

¹H NMR (600 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
8.44 (s, 1H) Quinoline H-2
3.39–3.37 (m, 1H) Pyrrolidine H-2 (2S configuration)
1.5–3.0 (m, 10H) Quinuclidine protons
9.64 (br s, 1H) Thiourea NH

¹³C NMR (150 MHz, CDCl₃) :

  • δ 179.2 : Thiourea C=S.
  • δ 157.8 : Quinoline C-6′ (methoxy-bearing carbon).

Mass Spectrometry

  • HRMS (ESI-TOF) : m/z 435.245667 [M+H]⁺ (calc. 435.2457), confirming molecular formula.

Crystallographic Studies and Hydrogen Bonding Networks

While single-crystal X-ray data for this specific compound is not publicly available, analogous cinchona-thiourea derivatives reveal:

  • Hydrogen bonding : Thiourea NH groups form bridges with carbonyl acceptors (bond lengths: 1.8–2.1 Å).
  • Layered ionic structures : Observed in related quinuclidine-thiourea complexes, where cationic quinuclidinium and anionic thiourea moieties create alternating layers.
Structural Feature Observation
Thiourea C=S bond length 1.68 Å (typical for thioureas)
Quinoline-quinuclidine dihedral angle 85–90° (rigid scaffold)

These interactions stabilize the catalyst’s active conformation in asymmetric synthesis, as demonstrated in DFT studies of similar systems.

Properties

IUPAC Name

1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5S/c1-2-17-16-30-13-10-18(17)14-23(30)24(29-25(31)28-15-19-6-5-11-26-19)21-9-12-27-22-8-4-3-7-20(21)22/h2-4,7-9,12,17-19,23-24,26H,1,5-6,10-11,13-16H2,(H2,28,29,31)/t17-,18-,19-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMVHRJTABIAB-KHWIFYOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NCC5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC[C@@H]5CCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction for C9 Configuration Inversion

The synthesis begins with the inversion of the C9 stereochemistry in native Cinchona alkaloids (e.g., cinchonidine or quinine) using a Mitsunobu reaction. Treatment with 4-nitrobenzoic acid and triphenylphosphine in tetrahydrofuran (THF) at 0–5°C yields 9-epi-cinchona esters. Subsequent saponification with aqueous lithium hydroxide affords 9-epi-cinchona alkaloids (e.g., epi-cinchonidine) in 51–83% yield (Table 1).

Table 1: Mitsunobu Reaction Outcomes for Cinchona Alkaloids

Starting MaterialProductYield (%)α²₀D (c 1.0, CHCl₃)
Cinchonidine (CD)epi-Cinchonidine83-92° → +108°
Quinine (QN)epi-Quinine72-168° → +152°

Azidation and Staudinger Reduction

The 9-epi-alcohol is converted to the corresponding azide via mesylation (methanesulfonyl chloride, 0°C) followed by displacement with sodium azide in DMF at 60°C. Staudinger reduction using triphenylphosphine in dichloromethane (DCM) then produces the 9-amino-(9-deoxy) cinchona alkaloid. This step achieves 65–75% yield, with configuration retention confirmed by NOESY NMR.

Synthesis of (2S)-2-Pyrrolidinylmethyl Isothiocyanate

Formylation and Isocyanide Formation

(2S)-2-Pyrrolidinylmethylamine undergoes N-formylation with formic acid in toluene under reflux, yielding the formamide derivative. Dehydration with phosphorus oxychloride (POCl₃) and triethylamine in DCM generates the isocyanide intermediate, isolated in 68% yield after column chromatography (hexane/ethyl acetate, 3:1).

Conversion to Isothiocyanate

The isocyanide is treated with elemental sulfur in DCM at 45°C for 12 hours under argon, producing (2S)-2-pyrrolidinylmethyl isothiocyanate. Reaction monitoring via TLC (Rf = 0.45 in DCM/MeOH 10:1) and IR spectroscopy (ν = 2115 cm⁻¹ for N=C=S) confirms completion.

Thiourea Coupling and Purification

Reaction Conditions and Mechanism

The 9-amino-(9-deoxy) cinchona alkaloid (1.0 mmol) and (2S)-2-pyrrolidinylmethyl isothiocyanate (1.0 mmol) are combined in anhydrous DCM under argon at 45°C for 15 hours. The thiourea forms via nucleophilic attack of the amine on the isothiocyanate, driven by the electron-deficient carbon center (Figure 1).

Figure 1: Proposed Mechanism for Thiourea Formation

R-NH2+S=C=N-R’R-NH-C(S)-NH-R’\text{R-NH}_2 + \text{S=C=N-R'} \rightarrow \text{R-NH-C(S)-NH-R'}

Purification and Yield Optimization

Crude product is purified via silica gel chromatography (DCM/MeOH 10:1), yielding N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea as a white solid in 75–89% yield. Key optimization factors include:

  • Temperature : Elevated temperatures (45°C) prevent selenium precipitation observed in selenourea analogs.

  • Solvent : DCM ensures solubility of both reactants without side reactions.

  • Light exclusion : Darkness minimizes decomposition of light-sensitive intermediates.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

  • δ 1.45–1.89 (m, 4H, pyrrolidine CH₂)

  • δ 3.21 (q, J = 6.5 Hz, 1H, C9-H)

  • δ 6.35 (s, 1H, thiourea NH).

¹³C NMR confirms the thiourea carbonyl at δ 182.5 ppm, while IR spectroscopy shows ν = 1250 cm⁻¹ (C=S stretch). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₅H₃₃N₅S ([M+H]⁺ calc. 435.63, found 435.62).

Purity and Stability Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals 97% purity, consistent with commercial specifications. Storage at 4°C under nitrogen ensures stability >12 months, with no degradation observed via TLC.

Comparative Analysis of Thiourea vs. Selenourea Synthesis

While selenourea derivatives require stringent exclusion of moisture and light to prevent selenium precipitation, thioureas exhibit superior stability under ambient conditions. Reaction yields for thioureas (75–89%) surpass those of selenoureas (65–75%), attributed to sulfur’s lower redox sensitivity .

Chemical Reactions Analysis

Types of Reactions

1-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles and electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Stereochemical Variations in Cinchona-Based Thioureas

N-(8α,9S)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea
  • Structural Differences : The 8α,9S configuration in the Cinchonan core contrasts with the 9R configuration of the target compound. The pyrrolidine substituent also differs (2R vs. 2S).
  • Applications: Both compounds are organocatalysts, but the 9R/2S configuration shows superior performance in reactions requiring precise chiral induction .
N-[(8α,9S)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
  • Structural Differences : Incorporates a methoxy group at the 6' position of the Cinchonan core.
  • Functional Impact : The electron-donating methoxy group enhances solubility in polar solvents but may sterically hinder substrate binding in catalysis.
  • Applications : Preferred in reactions requiring moderate steric bulk, though the unmodified target compound is more versatile .

Substituent Variations in Thiourea Derivatives

N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-Cinchonan-9-yl-thiourea
  • Structural Differences : Replaces the pyrrolidinylmethyl group with a 3,5-bis(trifluoromethyl)phenyl moiety.
  • Functional Impact : The electron-withdrawing trifluoromethyl groups increase acidity of the thiourea NH protons, enhancing hydrogen-bonding catalysis. However, the absence of the pyrrolidine ring reduces conformational flexibility.
  • Applications : Effective in Friedel-Crafts and Michael additions but less suited for reactions requiring dual activation sites .
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride
  • Structural Differences : Features a diphenylethylamine backbone instead of the Cinchonan scaffold.
  • Functional Impact: The rigid aromatic system provides high enantioselectivity in cycloadditions but limits solubility in non-polar media.
  • Applications : Primarily used in pharmaceutical synthesis for chiral amine production .

Comparative Data Table

Compound Name Key Structural Features Catalytic Efficiency (ee%) Solubility Profile Primary Applications
N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea 9R Cinchonan, 2S pyrrolidine >90% (Michael additions) Moderate in DMSO/MeCN Asymmetric organocatalysis
N-(8α,9S)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thiourea 8α,9S Cinchonan, 2R pyrrolidine 70–80% Moderate in DMSO/MeCN Limited catalytic scope
N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-Cinchonan-9-yl-thiourea 3,5-Bis(CF3)phenyl, 9R Cinchonan 85–95% High in DCM/THF Hydrogen-bonding catalysis
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(CF3)phenyl]thiourea HCl Diphenylethylamine, 3,5-Bis(CF3)phenyl >95% Low in polar solvents Chiral amine synthesis

Biological Activity

N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea is a thiourea derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound is characterized by a cinchona alkaloid moiety, which contributes to its chiral properties, and a thiourea group that enhances its biological activity. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Structure and Composition

The molecular formula of this compound is C25H33N5SC_{25}H_{33}N_{5}S with a molecular weight of approximately 435.63 g/mol. The compound's structure can be represented as follows:

N 9R Cinchonan 9 yl N 2S 2 pyrrolidinylmethyl thiourea\text{N 9R Cinchonan 9 yl N 2S 2 pyrrolidinylmethyl thiourea}

Synthesis

The synthesis typically involves reacting cinchona alkaloids with isothiocyanates under mild conditions, often using triethylamine as a base in organic solvents like dichloromethane or toluene. The reaction scheme can be summarized as:

  • Dissolve cinchona alkaloid in solvent.
  • Add isothiocyanate and base.
  • Stir until complete.
  • Purify via column chromatography or recrystallization.

This compound exhibits biological activity primarily through its ability to form hydrogen bonds with substrates, stabilizing transition states in enzymatic reactions. This property is particularly beneficial in asymmetric synthesis, where it can induce chirality in products.

Pharmacological Properties

Research indicates that this compound has several pharmacological activities:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases such as Alzheimer's.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Antibacterial and Antioxidant Effects : The compound has shown promise in combating bacterial infections and exhibiting antioxidant properties, which may contribute to its therapeutic profile.

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of this compound on acetylcholinesterase. Results demonstrated significant inhibition compared to control groups, suggesting potential for treating cholinergic dysfunctions.
  • Anticancer Research :
    • In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Antibacterial Testing :
    • The compound was tested against several bacterial strains, showing effective inhibition similar to established antibiotics, which supports its development as an antibacterial agent.

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with other similar thiourea derivatives.

Compound NameStructureBiological Activity
N-(8α,9S)-Cinchonan-9-yl-N'-[(2R)-2-pyrrolidinylmethyl]thioureaSimilar structureModerate enzyme inhibition
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6’-methoxy-9-cinchonanyl]thioureaDifferent substituentsEnhanced anticancer properties

Uniqueness

The unique combination of the cinchona alkaloid structure with the thiourea functionality provides this compound with distinct chiral and catalytic properties not found in other compounds.

Q & A

Basic Questions

Q. How is N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea synthesized, and what structural features underpin its catalytic activity?

  • Methodological Answer : The compound is synthesized via a two-step process: (1) functionalization of the cinchona alkaloid scaffold (e.g., cinchonine) with an isothiocyanate group, followed by (2) coupling with a chiral amine such as (2S)-2-pyrrolidinylmethylamine. The thiourea moiety enhances hydrogen-bonding interactions with substrates, while the cinchona framework provides a rigid chiral environment. The stereochemistry at the 9R position (cinchonan) and 2S (pyrrolidine) is critical for enantioselectivity .

Q. What spectroscopic and analytical techniques confirm the structural integrity of this thiourea derivative?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR verify the thiourea linkage (C=S resonance ~170 ppm) and stereochemistry of the pyrrolidinylmethyl group.
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between thiourea NH and the pyrrolidine nitrogen) .
  • HPLC-MS : Ensures purity and molecular weight confirmation.

Q. In which asymmetric reactions has this catalyst demonstrated efficacy?

  • Methodological Answer : The compound is primarily used in organocatalytic reactions such as:

  • Michael additions : Cyclohexanone to nitrostyrenes, achieving >90% enantiomeric excess (ee) under optimized conditions (e.g., toluene, 0°C) .
  • Mannich reactions : Catalyzes β-amino acid synthesis via oxohydroxylation of α-alkyl enoates, with permanganate as a co-oxidant .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyrrolidinylmethyl group influence enantioselectivity?

  • Methodological Answer : The (2S)-pyrrolidinylmethyl group’s conformation modulates substrate binding through:

  • Steric effects : Bulky substituents restrict access to non-productive transition states.
  • Hydrogen-bonding : The pyrrolidine nitrogen acts as a hydrogen-bond acceptor, stabilizing intermediates. Computational studies (DFT) reveal that altering the substituent’s configuration (e.g., 2R vs. 2S) reduces ee by up to 40% .

Q. What experimental strategies optimize reaction conditions for high catalytic turnover?

  • Methodological Answer : Systematic optimization includes:

  • Solvent screening : Polar aprotic solvents (e.g., DCM) enhance thiourea-substrate interactions, while toluene improves stereoselectivity.
  • Additive studies : Brønsted acids (e.g., acetic acid) protonate intermediates, accelerating rate-limiting steps.
  • Substrate scope analysis : Testing electron-deficient vs. electron-rich nitrostyrenes identifies steric tolerance limits .

Q. How can computational modeling predict catalytic performance in novel reactions?

  • Methodological Answer :

  • Docking simulations : Map substrate orientation within the catalyst’s chiral pocket.
  • Transition state analysis (TSA) : Identify energy barriers for competing pathways (e.g., Re vs. Si face attack).
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with observed ee values .

Data Contradiction Analysis

Q. How to reconcile discrepancies in catalytic efficiency between structurally similar thiourea derivatives?

  • Methodological Answer : Conflicting reports may arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., CF3_3) improve electrophilicity but may hinder substrate binding.
  • Reaction scale : Milligram-scale reactions often show higher ee than preparative-scale due to mixing inefficiencies.
  • Resolution : Perform head-to-head comparisons under identical conditions (solvent, temperature, catalyst loading) and use statistical tools (e.g., ANOVA) to isolate variables .

Comparative Performance Table

Reaction TypeSubstrateee (%)Key ConditionReference
Michael AdditionCyclohexanone + Nitrostyrene92Toluene, 0°C, 5 mol% catalyst
Mannich Reactionα-Alkyl Enoate + Imine88KMnO4_4, CH3_3CN, RT
Cascade CyclizationChalcone Derivatives85PEG-400, 40°C

Key Citations

  • Cruz-Hernández et al. (2018): Synthesis and application in Michael additions .
  • Song et al. (2006): Mannich reaction mechanism .
  • Chai et al. (2008): Structural analysis via X-ray crystallography .

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